1-Morpholino-2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)ethan-1-one
Overview
Description
1-Morpholino-2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)ethan-1-one is a complex organic compound characterized by its morpholino group and boronic acid derivative
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Morpholino-2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)ethan-1-one typically involves a multi-step process. The initial step often includes the formation of the boronic acid derivative through a Suzuki-Miyaura cross-coupling reaction. This reaction involves the coupling of a boronic acid with a halogenated phenol in the presence of a palladium catalyst and a base.
Industrial Production Methods: On an industrial scale, the production of this compound requires careful control of reaction conditions to ensure high yield and purity. Large-scale synthesis may involve continuous flow reactors and automated systems to maintain consistent reaction parameters.
Chemical Reactions Analysis
Types of Reactions: 1-Morpholino-2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products, depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: Substitution reactions at the boronic acid moiety can yield various substituted products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.
Reduction: Typical reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Substitution reactions often require strong nucleophiles and may be carried out in polar aprotic solvents.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted boronic acid derivatives.
Scientific Research Applications
1-Morpholino-2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)ethan-1-one has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in cross-coupling reactions.
Biology: The compound can be employed in biological studies to investigate enzyme inhibition and protein interactions.
Industry: The compound is used in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism by which 1-Morpholino-2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)ethan-1-one exerts its effects involves its interaction with specific molecular targets. The boronic acid moiety can form reversible covalent bonds with amino acids, such as serine, threonine, and cysteine, in enzymes. This interaction can modulate enzyme activity and influence biological processes.
Comparison with Similar Compounds
Morpholino(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)phenyl)methanone
2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene
1-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-imidazole
Uniqueness: 1-Morpholino-2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)ethan-1-one is unique due to its morpholino group, which imparts distinct chemical properties compared to other boronic acid derivatives
Properties
IUPAC Name |
1-morpholin-4-yl-2-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26BNO5/c1-17(2)18(3,4)25-19(24-17)14-6-5-7-15(12-14)23-13-16(21)20-8-10-22-11-9-20/h5-7,12H,8-11,13H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFJNZSWVCRTBHO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)OCC(=O)N3CCOCC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26BNO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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